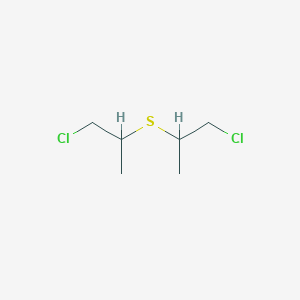
Sulfide, bis(1-chloro-2-propyl)-, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-chloro-2-propyl) ether typically involves the reaction of 1-chloro-2-propanol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C3H7ClOH+SCl2→(C3H6Cl)2S+2HCl
Industrial Production Methods
In industrial settings, bis(1-chloro-2-propyl) ether is often produced as a byproduct during the chlorohydrin process used for manufacturing propylene oxide and epichlorohydrin. This process involves the chlorination of propylene to form chlorohydrins, which are then converted to the desired products .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-chloro-2-propyl) ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include chlorinated alcohols and ketones.
Reduction: Products may include dechlorinated ethers and alcohols.
Substitution: Products may include ethers with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a solvent for certain reactions.
Wirkmechanismus
The mechanism of action of bis(1-chloro-2-propyl) ether involves its interaction with various molecular targets and pathways. In biodegradation studies, it has been shown that the compound undergoes initial ether scission followed by dehalogenation. This process is catalyzed by flavin-dependent enzymes, leading to the formation of intermediates such as 1-chloro-2-propanol and chloroacetone . These intermediates are further metabolized through various pathways, ultimately leading to complete degradation of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(1-hydroxy-2-propyl) ether: A non-chlorinated analog of bis(1-chloro-2-propyl) ether.
Diisopropyl ether: Another ether compound with similar structural features but without chlorine atoms.
Uniqueness
Bis(1-chloro-2-propyl) ether is unique due to its chlorinated structure, which imparts different chemical properties compared to its non-chlorinated analogs. The presence of chlorine atoms makes it more reactive in certain types of chemical reactions, such as nucleophilic substitution and dehalogenation .
Eigenschaften
CAS-Nummer |
64365-31-7 |
|---|---|
Molekularformel |
C6H12Cl2S |
Molekulargewicht |
187.13 g/mol |
IUPAC-Name |
1-chloro-2-(1-chloropropan-2-ylsulfanyl)propane |
InChI |
InChI=1S/C6H12Cl2S/c1-5(3-7)9-6(2)4-8/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
YYFPAEKSNSFZQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)SC(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



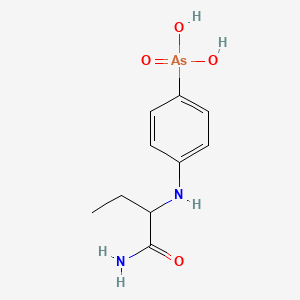

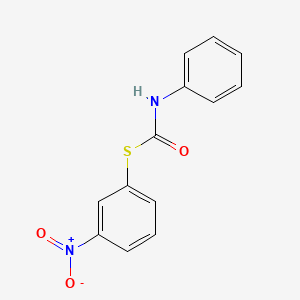
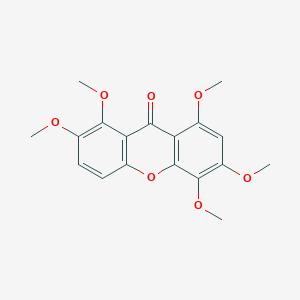

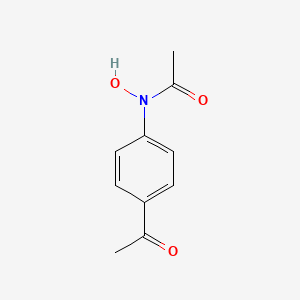
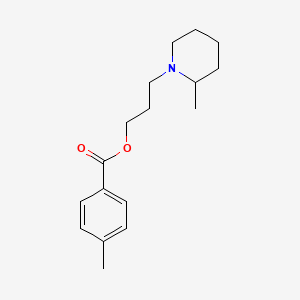
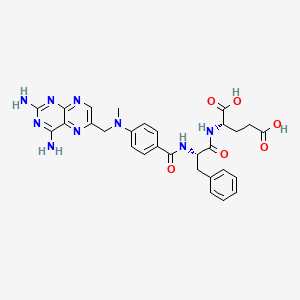
![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)
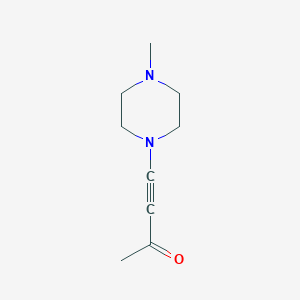
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
